2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide
CAS No.:
Cat. No.: VC20202950
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O |
|---|---|
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C16H13ClN2O/c17-13-7-6-12-8-9-19(15(12)10-13)11-16(20)18-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,20) |
| Standard InChI Key | FQTSFFUGMWAVSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Introduction
2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide is a synthetic organic compound characterized by its unique structural features, which include an indole moiety and a phenyl group attached to an acetamide backbone. This compound is identified by its CAS number, 1144485-59-5, and has a molecular weight of 284.74 g/mol . The presence of both indole and phenyl groups suggests potential biological activities, as these moieties are commonly found in pharmaceutical agents.
Synthesis and Related Compounds
The synthesis of compounds related to 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide often involves the incorporation of indole and other heterocyclic structures. For example, compounds like 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide are synthesized through multiple steps, including the formation of indole and triazole moieties. These compounds are explored for their potential biological activities, such as antimicrobial and anti-inflammatory effects.
Biological Activities and Potential Applications
While specific biological activities of 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas. For instance, indole derivatives are often investigated for their potential as drug candidates due to their diverse pharmacological properties. The presence of an indole moiety suggests potential applications in medicinal chemistry, particularly in developing agents with antimicrobial or anti-inflammatory activities.
Research Findings and Future Directions
Research on indole-based compounds highlights their potential in drug development. For example, studies on N-phenylacetamide derivatives have shown promising results in inhibiting enzymes like α-glucosidase, which is relevant for managing conditions like diabetes . Additionally, indole derivatives have been explored for their anticonvulsant, anticancer, and antimicrobial activities, underscoring the versatility of this chemical scaffold .
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